molecular formula C22H23ClN2 B12779649 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- CAS No. 146204-54-8

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)-

Cat. No.: B12779649
CAS No.: 146204-54-8
M. Wt: 350.9 g/mol
InChI Key: VTZOHSWEVGSDRE-UHFFFAOYSA-N
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Description

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, a phenyl group, and a pyrrolidinylmethyl group attached to the pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- can be achieved through several synthetic routes One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base This intermediate is then subjected to cyclization with phenylhydrazine to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated pyrrole compounds.

Scientific Research Applications

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)
  • 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)

Uniqueness

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- is unique due to its specific combination of substituents on the pyrrole ring. The presence of the 4-chlorophenyl, methyl, phenyl, and pyrrolidinylmethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

146204-54-8

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole

InChI

InChI=1S/C22H23ClN2/c1-17-19(16-24-13-5-6-14-24)15-22(18-9-11-20(23)12-10-18)25(17)21-7-3-2-4-8-21/h2-4,7-12,15H,5-6,13-14,16H2,1H3

InChI Key

VTZOHSWEVGSDRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN4CCCC4

Origin of Product

United States

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